molecular formula C10H13ClFNO2 B14024522 (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride

(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride

Cat. No.: B14024522
M. Wt: 233.67 g/mol
InChI Key: QUEKDPKRKASHFL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride can be achieved through various methods. One efficient method involves the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in the presence of triethylamine and water at 45°C . This method provides high enantiomeric excess and good chemical yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows for the investigation of stereospecific biological processes.

Medicine

In medicine, ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its high purity and specific activity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is unique due to its chiral center and specific amino acid structure. This uniqueness allows it to interact with biological systems in a stereospecific manner, making it valuable for research and therapeutic applications.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

(2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1

InChI Key

QUEKDPKRKASHFL-SBSPUUFOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F.Cl

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)F.Cl

Origin of Product

United States

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